2-(3-(3-氯苯基)-2,4-二氧代-3,4-二氢噻吩[3,2-d]嘧啶-1(2H)-基)-N-(3-甲氧基苄基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C22H18ClN3O4S and its molecular weight is 455.91. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
研究探索了某些衍生物(包括与指定化合物相关的衍生物)的合成和体外细胞毒活性。这些研究旨在通过修改化学结构以增强抗癌活性来发现新的抗癌剂。一项研究发现,一种具有相似结构的化合物对各种癌细胞系表现出明显的癌细胞生长抑制作用,表明其作为抗癌剂的潜力 (Al-Sanea 等人,2020)。
抗炎和镇痛剂
已经合成了源自相似结构的新化合物,并评估了它们的抗炎和镇痛特性。这些化合物对 COX-2 选择性、镇痛活性和抗炎活性表现出显着的抑制活性,与双氯芬酸钠等标准药物相比具有优势 (Abu-Hashem 等人,2020)。
抗菌剂
另一个应用领域涉及合成衍生物用作抗菌剂。研究表明,某些衍生物表现出良好的抗菌和抗真菌活性,与链霉素和夫西地酸等参考药物相当。这表明这些化合物在开发新的抗菌治疗中的潜力 (Hossan 等人,2012)。
中枢神经系统抑制剂活性
具有相似结构的化合物已被研究其对中枢神经系统的抑制作用。研究表明,某些衍生物表现出明显的镇静作用,突出了它们在镇静药物开发中的潜力 (Manjunath 等人,1997)。
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid with N-(3-methoxybenzyl)acetamide in the presence of a coupling agent. The resulting intermediate is then subjected to a reduction reaction to yield the final product.", "Starting Materials": [ "3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid", "N-(3-methoxybenzyl)acetamide", "Coupling agent", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid and N-(3-methoxybenzyl)acetamide in a suitable solvent.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the resulting intermediate by column chromatography.", "Step 4: Dissolve the intermediate in a suitable solvent and add a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).", "Step 5: Stir the reaction mixture at room temperature for several hours.", "Step 6: Purify the final product by column chromatography." ] } | |
CAS 编号 |
1260624-02-9 |
分子式 |
C22H18ClN3O4S |
分子量 |
455.91 |
IUPAC 名称 |
2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H18ClN3O4S/c1-30-17-7-2-4-14(10-17)12-24-19(27)13-25-18-8-9-31-20(18)21(28)26(22(25)29)16-6-3-5-15(23)11-16/h2-11H,12-13H2,1H3,(H,24,27) |
InChI 键 |
KYMYXFKMCKQXQO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC=C3 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。